Oculatol

Description

Overview of Marine Natural Products Chemistry and Oculatol's Significance in Drug Discovery Research

Marine natural products (MNPs) represent a crucial frontier in chemical research, offering an unparalleled diversity of bioactive compounds with novel structures and mechanisms of action. The unique and often extreme conditions of marine habitats drive the evolution of specialized metabolic pathways in marine organisms, leading to the production of secondary metabolites not typically found in terrestrial sources scielo.brdntb.gov.ua. This chemical richness makes MNPs highly significant in drug discovery research, particularly in addressing pressing global health challenges such as antibiotic resistance and cancer scielo.brbioregistry.ionih.gov.

This compound, as a compound derived from a marine source, exemplifies the potential of this field. Its isolation contributes to the ongoing effort to identify new chemical leads for various therapeutic applications. The investigation into compounds like this compound underscores the importance of marine biodiversity as a vast, underexplored reservoir for pharmaceutical innovation dntb.gov.ua.

Historical Context of this compound Discovery and Early Academic Investigations

This compound was first reported in 2006, isolated during a comprehensive chemical investigation of the marine sponge Haliclona oculata mdpi.comtsijournals.com. This discovery was part of a broader study that also yielded oculatolide (B1258869) and six other unusual A-nor steroids mdpi.comtsijournals.com. The research focused on the unambiguous determination of their structures through extensive spectroscopic analyses mdpi.comtsijournals.com. Early academic investigations into this compound primarily centered on elucidating its precise chemical structure and understanding its place within the broader class of steroids, especially given its unique A-nor modification mdpi.comoup.com. The original publication detailing its isolation also included "Antineoplastic Agents" among its Medical Subject Headings (MeSH terms), indicating an early interest in its potential anti-cancer properties mdpi.com.

Classification and General Structural Features within the Nor-Steroid Chemical Class

This compound is classified as a nor-steroid, specifically an A-nor steroid mdpi.comtsijournals.comoup.com. Steroids are a major class of lipids characterized by a core molecular structure composed of 17 carbon atoms arranged in four fused rings, conventionally labeled A, B, C, and D ctdbase.org.

The molecular formula of this compound is C₁₅H₂₀O₂, with an average mass of 232.3230 Da.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₂ |

| Average Mass | 232.3230 Da |

| Chemical Class | A-nor steroid |

| Source Organism | Haliclona oculata (Marine Sponge) mdpi.comtsijournals.com |

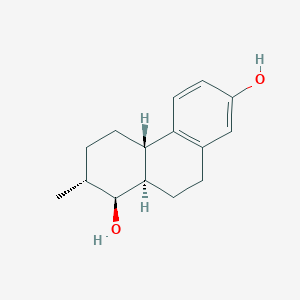

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1S,2R,4aS,10aR)-2-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1,7-diol |

InChI |

InChI=1S/C15H20O2/c1-9-2-5-13-12-7-4-11(16)8-10(12)3-6-14(13)15(9)17/h4,7-9,13-17H,2-3,5-6H2,1H3/t9-,13-,14-,15+/m1/s1 |

InChI Key |

UTGZSYOCMLNADB-QUAZDUCUSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H]1O)CCC3=C2C=CC(=C3)O |

Canonical SMILES |

CC1CCC2C(C1O)CCC3=C2C=CC(=C3)O |

Synonyms |

oculatol |

Origin of Product |

United States |

Isolation, Origin, and Biological Sourcing of Oculatol

Methodologies for the Academic Isolation of Oculatol from Marine Organisms

The academic isolation of this compound typically begins with the collection of marine sponges, followed by a series of chemical processes designed to separate and purify the compound from the complex biological matrix.

This compound has been isolated from the marine sponge Haliclona oculata tsijournals.comnih.govacs.orgresearchgate.net. Specimens of Haliclona oculata have been collected from various marine locations, including the Tamil Nadu coast of India and inner coral reefs in the South China Sea tsijournals.comacs.org. Another collection site for H. oculata is the Eastern Scheldt estuary in the Netherlands oup.com.

Initial extraction of the sponge material often involves maceration with organic solvents. For instance, Haliclona oculata has been extracted with methanol (B129727) at room temperature tsijournals.comacs.org. The combined methanolic extract is then typically filtered and concentrated under reduced pressure to yield a viscous mass tsijournals.com. Other extraction methods for Haliclona species have included sequential extraction with dichloromethane (B109758) and then methanol, or a methanol:dichloromethane mixture nih.gov.

A summary of typical extraction solvents used for Haliclona species is presented in Table 1.

Table 1: Common Extraction Solvents for Haliclona Sponge Species

| Solvent Type | Application in Haliclona Extraction | Reference |

| Methanol | Primary extraction of sponge material | tsijournals.comacs.orgresearchgate.net |

| Dichloromethane | Sequential extraction | nih.gov |

| Methanol:Dichloromethane (1:1 v/v) | Sequential extraction | nih.gov |

| n-butanol | Used for transport/initial filling | tsijournals.com |

Following initial extraction, crude extracts undergo a series of fractionation and purification steps to isolate this compound. Flash chromatography is a technique employed for preliminary separation of the methanol extract acs.org. This process can yield fractions, such as a petroleum ether fraction, which may show promising biological activity acs.org.

Subsequent detailed chromatographic separation is crucial for isolating specific compounds like this compound acs.org. General strategies for purifying natural products from marine extracts include various forms of column chromatography fractioncollector.info. Silica gel liquid column chromatography is commonly used for initial fractionation, separating compounds based on polarity fractioncollector.info. Preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are further employed for higher resolution purification of fractions containing the target compound fractioncollector.infoatdbio.cominterchim.comthermofisher.com. These methods enable the separation of compounds with similar polarities or molecular sizes, leading to the enrichment and eventual isolation of pure compounds fractioncollector.infoatdbio.com.

Characterization of Biological Sources and Symbiotic Associations of this compound

Understanding the biological origin of this compound involves identifying the specific marine organisms that produce it and investigating any microbial symbionts that might contribute to its biosynthesis.

The primary biological source identified for this compound is the marine sponge Haliclona oculata tsijournals.comnih.govacs.orgresearchgate.net. Haliclona oculata is described as a soft, rosy-brown to yellow-brown branching sponge tsijournals.com. The genus Haliclona (Demospongiae) is well-known for producing a diverse array of secondary metabolites, including steroids, terpenoids, alkaloids, cyclic peptides, and unsaturated fatty acids, with over 190 metabolites reported from this genus alone acs.orgnih.govphytojournal.com.

Marine sponges are recognized as prolific sources of chemically diverse natural products, and it is widely hypothesized that many of these bioactive compounds are, in fact, produced by symbiotic microorganisms harbored within the sponge host nih.govnih.govnih.govmdpi.comjmicrobiol.or.krnih.govresearchgate.nethawaii.edu. Sponges host a complex ecosystem of microbial representatives, including bacteria, archaea, cyanobacteria, and microalgae oup.comjmicrobiol.or.krnih.gov. These microbial associates can contribute to various symbiotic functions, such as nutrient acquisition, stabilization of the sponge skeleton, processing of metabolic waste, and crucially, secondary metabolite production nih.govnih.govresearchgate.net.

While this compound has been isolated directly from Haliclona oculata, the potential for associated microorganisms to contribute to its biosynthesis, or the biosynthesis of similar compounds, is a significant area of investigation in marine natural product chemistry nih.govnih.govnih.govmdpi.com. For example, Streptomyces sp. strain SM8, isolated from Haliclona simulans, has been found to produce antibiotic and antifungal activities, indicating the role of bacteria in producing bioactive compounds within sponges nih.gov. Similarly, fungal strains like Emericella variecolor, isolated from Haliclona valliculata, have yielded novel bioactive natural products nih.govmdpi.com. This symbiotic relationship offers advantages to the microbes, including nutrient acquisition and the synthesis of secondary metabolites researchgate.net.

Ecological Context of this compound Production and Distribution in Marine Ecosystems

Marine sponges, as sessile invertebrates, have evolved sophisticated chemical defense mechanisms to protect themselves against invading organisms tsijournals.com. The production of secondary metabolites like this compound is often a part of these chemical defenses, playing a role in the complex ecological interactions within marine environments tsijournals.com. These compounds can deter predators, inhibit the growth of fouling organisms, or act as antimicrobial agents against pathogens tsijournals.com.

Sponges are integral components of marine ecosystems, contributing significantly to biogeochemical cycles and biological processes researchgate.netmarinebiodiversity.ca. They are abundant and diverse, influencing nutrient dynamics, particularly in environments like coral reefs tsijournals.comhawaii.eduvliz.be. The presence and distribution of such metabolites reflect the evolutionary pressures and ecological niches occupied by the producing organisms. While the specific ecological role of this compound itself is not extensively detailed in the provided literature, its origin from Haliclona oculata suggests its involvement in the broader chemical ecology of marine sponges, contributing to the chemical diversity and defense strategies of these organisms within their habitats tsijournals.comacs.orgresearchgate.net. Marine ecosystems are complex, with physical and chemical elements influencing species distribution and biological processes, and the secondary metabolites produced by organisms like sponges are a key part of these intricate systems marinebiodiversity.cawikipedia.orgmdpi.com.

Biosynthetic Pathways and Precursor Studies of Oculatol

Elucidation of Proposed Biosynthetic Routes to Oculatol

The biosynthesis of this compound is hypothesized to begin with the modification of a common sterol precursor, leading to the characteristic A-nor steroidal skeleton. This process likely involves a series of enzymatic reactions that facilitate the contraction of the A-ring of the steroid nucleus.

Sterol Precursor Incorporation and Transformation Mechanisms

The prevailing hypothesis suggests that A-nor steroids, such as this compound, are not synthesized de novo by the sponge itself but are rather the result of the biotransformation of dietary sterols. preprints.orgnih.gov Sponges are known to filter large volumes of seawater, acquiring a variety of sterols from ingested microorganisms like algae and phytoplankton. These dietary sterols then serve as the foundational scaffolds for subsequent modification.

The transformation of a conventional sterol into an A-nor steroid necessitates a ring contraction of the six-membered A-ring into a five-membered ring. While the precise enzymatic machinery responsible for this transformation in the biosynthesis of this compound remains to be identified, several chemical and biochemical precedents for such ring contractions exist. These reactions often involve oxidative processes and rearrangements. One plausible mechanism could involve the enzymatic oxidation of the A-ring, followed by a rearrangement reaction, such as a Favorskii-type rearrangement or a similar process, to achieve the ring contraction.

Feeding studies with radiolabeled sterol precursors in other marine sponges have demonstrated their capability to transform these precursors into various modified sterols, lending support to the biotransformation hypothesis for A-nor steroids. mit.edu However, specific precursor feeding studies to trace the direct biosynthetic lineage of this compound have yet to be reported.

Table 1: Common Dietary Sterol Precursors Potentially Involved in this compound Biosynthesis

| Precursor Sterol | Typical Source | Potential Role in this compound Biosynthesis |

| Cholesterol | Algae, Diatoms | Could serve as a fundamental C27 precursor. |

| Campesterol | Phytoplankton | A common C28 plant sterol that could be dealkylated or directly modified. |

| Stigmasterol | Phytoplankton | Another prevalent C29 plant sterol available in the marine food web. |

| Ergosterol | Fungi, Phytoplankton | A C28 sterol that could be a substrate for the sponge or its symbionts. |

Enzymatic Steps and Genetic Underpinnings of Nor-Steroid Formation

The formation of the A-nor steroid skeleton is an enzymatically controlled process. Although the specific enzymes involved in this compound biosynthesis are unknown, the transformation would likely require a cascade of enzymatic activities. This could include hydroxylases, oxidases, and enzymes capable of catalyzing ring contraction. Cytochrome P450 monooxygenases are strong candidates for the initial oxidative steps, as they are known to be involved in a wide array of steroid modifications in various organisms.

The genetic basis for nor-steroid formation in marine organisms is still a nascent field of study. Identifying the biosynthetic gene clusters (BGCs) responsible for producing these unique natural products is a key area of future research. The absence of a complete genome sequence for Haliclona oculata and the challenges in culturing marine sponges and their symbionts have so far hindered the identification of the genes encoding the biosynthetic pathway of this compound.

Role of Symbiotic Microorganisms in this compound Biosynthesis

A significant body of evidence suggests that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their associated microbial symbionts. researchgate.netmdpi.com Sponges, in particular, are known to host a dense and diverse community of microorganisms, including bacteria, archaea, fungi, and microalgae, which can constitute a substantial portion of the sponge's biomass.

Genomic and Metagenomic Approaches to Identify Biosynthetic Gene Clusters

The hypothesis that symbiotic microorganisms are the true producers of this compound is compelling. Bacteria isolated from Haliclona species, such as Vibrio parahaemolyticus, Pseudovibrio denitrificans, Pseudoalteromonas sp., and Bacillus megaterium, are known producers of bioactive secondary metabolites. nih.govimrpress.comimrpress.comscialert.net It is plausible that one or more of these symbionts possess the necessary enzymatic machinery to convert dietary sterols into this compound.

Modern genomic and metagenomic techniques offer a powerful avenue for investigating this hypothesis. By sequencing the genomes of the sponge host and its entire microbial community (the microbiome), it is possible to identify BGCs that may be responsible for the synthesis of this compound. These BGCs often contain genes encoding for enzymes such as P450 monooxygenases, dehydrogenases, and other tailoring enzymes that would be required for the complex transformations in nor-steroid biosynthesis. While no specific BGC for this compound has been reported to date, this approach holds significant promise for future research. mdpi.comunh.eduusf.edu

Cultivation and Co-cultivation Strategies for Microbial Production of this compound Precursors

A major challenge in confirming the microbial origin of sponge-derived natural products is the difficulty in culturing the vast majority of these symbiotic microorganisms under laboratory conditions. Many of these microbes are thought to be "unculturable" using standard techniques. However, advancements in cultivation methods, including the use of specialized media that mimic the sponge's internal environment and co-cultivation strategies, are beginning to overcome this hurdle.

If the symbiotic microorganism responsible for this compound biosynthesis can be successfully cultured, it would open up possibilities for precursor feeding experiments in a controlled setting. By supplying the cultured symbiont with various labeled sterols, researchers could definitively trace the biosynthetic pathway and identify the key precursors and intermediates. Furthermore, successful cultivation could pave the way for the biotechnological production of this compound and its precursors, providing a sustainable alternative to harvesting the host sponge.

Comparative Biosynthesis of this compound with Related Marine Nor-Steroids

This compound belongs to the broader class of nor-steroids, which are characterized by the lack of one or more carbon atoms from the typical steroid framework. preprints.orgmdpi.comnih.govresearchgate.net A-nor steroids, like this compound, are relatively common in marine sponges. Comparing the proposed biosynthetic pathway of this compound with that of other marine nor-steroids can provide valuable insights into the common and divergent enzymatic strategies employed in their formation.

For instance, the sponge Teichaxinella morchella exclusively produces 3-hydroxymethyl-A-nor-sterols, suggesting a highly specific biotransformation of dietary precursors. nih.gov The absence of regular sterols in this sponge strongly supports the hypothesis that symbiotic bacteria are responsible for the conversion of common sterols into A-nor-sterols. nih.gov

The structural diversity among marine nor-steroids suggests that a variety of enzymatic pathways have evolved to produce these modified skeletons. These pathways may share common initial steps, such as the uptake and initial oxidation of a dietary sterol, but then diverge to produce the different classes of nor-steroids (A-nor, B-nor, etc.) through the action of specific ring-modifying enzymes.

Table 2: Comparison of this compound with Other Marine Nor-Steroids

| Compound Class | Defining Structural Feature | Hypothesized Biosynthetic Step | Example Organism(s) |

| A-nor Steroids (e.g., this compound) | Five-membered A-ring | Contraction of the A-ring | Haliclona oculata, Teichaxinella morchella nih.gov |

| B-nor Steroids | Five-membered B-ring | Contraction of the B-ring | Found in various marine organisms. nih.gov |

| D-nor Steroids | Four-membered D-ring | Contraction of the D-ring | Found in various marine organisms. |

Advanced Structural Elucidation and Stereochemical Analysis of Oculatol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in assembling the constitutional framework of Oculatol. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to piece together the connectivity of atoms within the molecule.

The structural elucidation of this compound relied heavily on a suite of NMR experiments. The ¹H NMR spectrum provided information about the chemical environment and multiplicity of protons, while the ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectra revealed the number and types of carbon atoms—methyl, methylene, methine, and quaternary carbons. mtoz-biolabs.com

Analysis of the ¹³C NMR and DEPT spectra indicated the presence of 15 carbon atoms in the this compound molecule. mtoz-biolabs.com These were categorized as one methyl group, four methylene groups, seven methine groups, and three quaternary carbons. mtoz-biolabs.com Notably, signals corresponding to a trisubstituted aromatic ring were identified. mtoz-biolabs.com

Two-dimensional NMR techniques were instrumental in establishing the connectivity between protons and carbons. While the primary literature specifically highlights the use of Nuclear Overhauser Effect Spectroscopy (NOESY) for stereochemical analysis, the use of other standard 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is standard practice in the elucidation of such structures to establish proton-proton and proton-carbon correlations.

The relative stereochemistry of this compound was determined through NOESY correlations. mtoz-biolabs.com Specifically, correlations were observed between the protons of the methyl group H₃-18 and the methylene protons at position 7 (H₂-7). mtoz-biolabs.com Further correlations were seen between the methyl protons H₃-19 and the methine proton at position 5 (H-5), which established a trans relationship between the methyl groups at positions 18 and 19. mtoz-biolabs.com An E-configuration for the double bond was determined by a NOESY correlation between the methyl protons H₃-20 and the methylene protons H₂-11. mtoz-biolabs.com

The comprehensive ¹H and ¹³C NMR data for this compound are presented below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 127.6, CH | 7.05, d, 8.4 |

| 2 | 113.3, CH | 6.61, dd, 8.4, 2.8 |

| 3 | 154.5, C | |

| 4 | 115.5, CH | 6.56, d, 2.8 |

| 5 | 139.5, C | |

| 6 | 29.9, CH2 | 2.84, m |

| 7 | 36.5, CH2 | 1.48, m; 1.34, m |

| 8 | 38.9, CH | 1.57, m |

| 9 | 50.1, CH | 2.11, m |

| 10 | 132.0, C | |

| 11 | 22.5, CH2 | 2.32, m |

| 12 | 125.0, CH | 5.30, t, 7.0 |

| 13 | 138.5, C | |

| 14 | 72.5, C | |

| 15 | 29.2, CH3 | 1.25, s |

For complex molecules with multiple stereocenters, the determination of absolute stereochemistry often requires advanced NMR techniques. The use of chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, can induce chemical shift differences between the enantiomers of a chiral compound, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration. Similarly, the analysis of anisotropy effects, where certain functional groups create distinct magnetic environments, can provide crucial information about the spatial arrangement of atoms.

A review of the available scientific literature on this compound does not indicate that chiral NMR reagents or detailed anisotropy effect studies were employed for its stereochemical assignment. The relative stereochemistry was established using NOESY data as described in the preceding section.

Mass Spectrometry (MS) Techniques for Molecular Topology and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, thereby offering insights into the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. In the case of this compound, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was utilized. The analysis yielded a molecular ion peak at m/z 232.1486. This experimental value was consistent with the calculated mass of 232.1463 for the molecular formula C₁₅H₂₀O₂, which corresponds to six degrees of unsaturation. mtoz-biolabs.com This information was fundamental in confirming the molecular formula derived from NMR data.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structural components of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This provides valuable information about the molecule's substructures and connectivity.

There is no specific data available in the published literature regarding the use of tandem mass spectrometry for the analysis of this compound's fragmentation patterns. Such an analysis could, however, provide further confirmation of the proposed structure by identifying characteristic losses of functional groups and fragmentation of the carbon skeleton.

Advanced Spectroscopic Methods (e.g., Circular Dichroism, X-ray Crystallography) for Conformation and Absolute Configuration of this compound

To unambiguously determine the absolute configuration and the preferred three-dimensional conformation of a chiral molecule, advanced spectroscopic methods are often necessary.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of a molecule by comparing its experimental CD spectrum with theoretically calculated spectra or with the spectra of known compounds.

X-ray Crystallography is the definitive method for determining the three-dimensional structure of a molecule. It involves diffracting X-rays off a single crystal of the compound, which provides a detailed electron density map from which the precise position of each atom can be determined, thus establishing the absolute configuration and solid-state conformation.

The scientific literature on this compound does not report the use of Circular Dichroism or X-ray Crystallography for its analysis. This compound was isolated as a white, amorphous powder, which would preclude analysis by single-crystal X-ray diffraction. mtoz-biolabs.com Therefore, the absolute configuration of this compound has not been determined, and its stereochemistry is reported in relative terms based on NMR data.

Molecular and Cellular Mechanisms of Oculatol S Biological Activities Non Clinical Models

Analysis of Cytotoxic Effects in Non-Human Cell Lines and Model Organisms

While the original isolation paper of Oculatol (Yu et al., 2006) mentions "cytotoxic activities, among others" for compounds from Haliclona oculata, specific quantitative data or detailed analysis of this compound's cytotoxicity in non-human cell lines or model organisms are not provided. researchgate.net It is important to note that a related compound, Oculatolide (B1258869) (compound 2 from the same sponge), has shown significant cytotoxic activities against human cancer cell lines KB and LU-1, with IC50 values ranging from 8.74 to 9.32 µM. nih.gov However, this information pertains to Oculatolide, not this compound.

Apoptotic and Necrotic Pathways Induced by this compound in in vitro Systems

There is no specific information available in the retrieved literature detailing the induction of apoptotic or necrotic pathways by this compound in in vitro systems. Apoptosis is a highly regulated form of programmed cell death characterized by specific morphological changes and the activation of caspases, while necrosis is often associated with cellular swelling and membrane lysis, sometimes also regulated (e.g., necroptosis). cellsignal.comcreative-diagnostics.comptglab.comnih.govwikipedia.org The specific involvement of this compound in these pathways has not been described.

Interactions with Specific Biological Receptors and Enzymes in Defined Experimental Models

No specific interactions of this compound with defined biological receptors or enzymes in experimental models have been identified in the current literature search. Understanding such interactions is crucial for elucidating a compound's mechanism of action. eurekaselect.comresearchgate.netcellsignal.comptglab.com

Receptor Binding Studies in Non-Mammalian Systems

Specific data pertaining to this compound's receptor binding studies in non-mammalian systems are not available in the provided research findings. Receptor binding studies generally aim to identify the specific cellular or molecular targets to which a compound binds, and how strongly it interacts. In non-mammalian systems, such studies might involve organisms like fish, insects, or other invertebrates, often to explore conserved biological pathways or unique mechanisms of action relevant to drug discovery or understanding natural product function nih.govox.ac.uk. The absence of specific data for this compound in this area means its direct interaction with non-mammalian receptors remains to be elucidated.

Structure Activity Relationship Sar Studies of Oculatol and Its Analogs

Correlating Structural Modifications of Oculatol with Observed Biological Potency

The biological activity of this compound and its analogs is inherently linked to their unique structural features. As an A-nor sterol, this compound possesses a modified steroid nucleus, which significantly impacts its interactions within biological systems.

Studies on A-nor sterols, including those isolated from Haliclona oculata alongside this compound, have indicated significant biological activities, such as cytotoxic properties. These modifications can lead to improved therapeutic profiles, making A-nor steroids, and by extension this compound, of particular interest in medicinal chemistry and drug development. The specific arrangement of atoms in the A-ring, altered by the 'nor' modification, dictates how this compound might interact with specific biological targets, influencing its binding affinity and subsequent cellular responses.

Rational Design and Synthesis of this compound Derivatives for SAR Exploration

Rational design involves the deliberate creation of new chemical entities based on an understanding of their desired biological interactions. For this compound, this process would entail using insights gained from initial SAR studies to guide the synthesis of novel derivatives. The objective is to systematically introduce specific structural modifications to the this compound scaffold and then evaluate the impact of these changes on its biological activity.

The synthesis of this compound derivatives for SAR exploration typically involves:

Targeted Modifications: Introducing or altering functional groups at specific positions on the A-nor sterol core.

Stereochemical Control: Synthesizing specific stereoisomers to probe the importance of three-dimensional orientation for activity.

Scaffold Exploration: Modifying the A-nor sterol backbone itself, while retaining key pharmacophoric elements, to identify more potent or selective analogs.

This iterative process of design, synthesis, and biological evaluation allows medicinal chemists to map the chemical space around this compound, identifying key structural determinants of its observed potency and paving the way for lead optimization. nih.gov

Computational Approaches in SAR: Ligand-Based and Structure-Based Modeling of this compound Analogs

Computational approaches are increasingly integral to SAR studies, offering efficient means to predict and analyze the biological activities of this compound analogs. These methods can broadly be categorized into ligand-based and structure-based modeling.

Ligand-Based Modeling: This approach is particularly valuable when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. Ligand-based pharmacophore modeling, for instance, identifies common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) from a set of known active this compound analogs. These shared features are hypothesized to be essential for binding to the target, and the resulting pharmacophore model can then be used to virtually screen large chemical libraries for new compounds with similar activity profiles. Quantitative Structure-Activity Relationship (QSAR) models, a subset of ligand-based methods, establish mathematical relationships between a compound's physicochemical properties (molecular descriptors) and its biological activity, enabling the prediction of activity for new, untested this compound derivatives. nih.gov

Structure-Based Modeling: When the three-dimensional structure of the biological target interacting with this compound is available (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based modeling can provide detailed insights into the molecular interactions. Techniques such as molecular docking predict the preferred binding orientation and affinity of this compound and its analogs within the target's active site. This allows for the rational design of new analogs that optimize interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with key residues in the binding pocket, thereby enhancing potency or selectivity. Structure-based pharmacophore models can also be derived directly from protein-ligand complex structures, highlighting the crucial interaction points.

The synergistic application of these computational methods, combined with experimental synthesis and biological testing, provides a powerful framework for comprehensively exploring the SAR of this compound and its derivatives, accelerating the discovery and optimization of new bioactive molecules.

Synthetic Chemistry and Chemical Modifications of Oculatol

Total Synthesis Approaches to Oculatol and its Stereoisomers

As of the current review of scientific literature, specific methodologies for the total synthesis of this compound or its stereoisomers have not been reported. Total synthesis in organic chemistry involves the complete chemical synthesis of a complex organic molecule from simpler, commercially available precursors. This process often necessitates intricate strategies to construct the target molecule's scaffold and establish its stereochemistry.

Given the absence of reported total synthesis for this compound, a specific retrosynthetic analysis for this compound cannot be detailed. Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves working backward from the target molecule to identify simpler precursor structures and the key synthetic transformations required to connect them. While this is a fundamental approach in planning the synthesis of complex natural products, its application to this compound's synthesis has not been documented.

Similarly, specific stereoselective synthesis strategies for this compound or its analogs have not been described in the literature. Stereoselective synthesis is a crucial aspect of organic chemistry that aims to produce a chemical compound with a desired stereoisomeric form in unequal amounts, particularly when new chiral centers are formed. The inherent complexity of many natural products, including those related to this compound, often requires sophisticated stereoselective approaches to control the three-dimensional arrangement of atoms. However, such strategies for this compound itself are not documented.

Semisynthesis of this compound from Related Natural Precursors

Information regarding the semisynthesis of this compound from related natural precursors is not available in the reviewed scientific literature. Semisynthesis typically involves using a naturally occurring compound as a starting material, which is then chemically modified to yield the desired target molecule. This approach is often employed when the natural precursor is abundant and shares a significant portion of the target molecule's structural complexity. While other natural products, such as ocotillol-type triterpenoids, have been subjected to semisynthesis and modification studies, similar reports for this compound are absent.

Chemical Derivatization of this compound for Research Probes or Analog Generation

No specific reports detailing the chemical derivatization of this compound for the generation of research probes or analogs have been identified. Chemical derivatization involves modifying a compound's structure to alter its properties, enhance its stability, or introduce new functionalities, often for biological studies or to explore structure-activity relationships nih.gov. The lack of such reports suggests that research on this compound has not yet progressed to the stage of extensive chemical modification for these purposes.

Compound Names and PubChem CIDs

Theoretical and Computational Studies on Oculatol

Quantum Chemical Calculations for Electronic Structure and Reactivity of Oculatol

Quantum chemical calculations are fundamental tools used to understand the electronic structure and reactivity of molecules. These calculations are based on quantum mechanics and provide insights into properties such as molecular geometry, energy levels, charge distribution, and spectroscopic parameters. By elucidating the electronic properties, researchers can predict how a molecule might interact with other substances or its potential reaction pathways. For a compound like this compound, such calculations would typically involve determining its ground state electronic configuration, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps to understand its nucleophilic and electrophilic regions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of multi-electron systems. In the context of reaction pathways, DFT calculations are employed to map out the energy landscape of a chemical reaction, identifying intermediates and transition states. This allows for the determination of activation energies and reaction mechanisms, providing a detailed understanding of how a molecule transforms during a chemical process. For this compound, DFT studies could be used to explore its potential biosynthesis pathways or degradation mechanisms, by calculating the energy barriers for various bond-forming and bond-breaking steps.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt, and their relative stabilities. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of molecular systems. MD simulations involve integrating Newton's equations of motion for a system of atoms, allowing the exploration of conformational space, molecular flexibility, and interactions with surrounding environments (e.g., solvent molecules). For this compound, MD simulations could reveal its preferred conformations in solution, the dynamics of its internal rotations, and how its structure might change upon interaction with other molecules. This is crucial for understanding how a molecule's shape influences its biological activity.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking is an in silico method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein. It aims to predict the binding mode and affinity between the ligand and target, which is crucial in drug discovery for identifying potential therapeutic compounds. Molecular dynamics simulations can further validate and refine the complexes obtained from docking, providing insights into the stability of the ligand-target complex and identifying persistent interatomic interactions over time. If this compound were to be investigated for specific biological activities, molecular docking and MD simulations would be employed to predict its binding to relevant protein targets, such as enzymes or receptors, and to analyze the stability of these interactions.

In silico Prediction of Novel Biological Activities and Interactions for this compound

In silico prediction methods leverage computational algorithms and databases to forecast a compound's potential biological activities, pharmacological properties, and interactions without the need for experimental testing. These methods include quantitative structure-activity relationships (QSARs), pharmacophore modeling, and machine learning approaches, which relate a molecule's chemical structure to its biological effects. For this compound, in silico predictions could be used to hypothesize novel biological activities (e.g., antibacterial, antiparasitic, antineoplastic), predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and identify potential interaction partners or pathways.

Advanced Analytical Methodologies for Oculatol Research

Chromatographic Techniques for Separation and Quantification of Oculatol

Chromatography is a fundamental technique in natural product chemistry, enabling the separation of complex mixtures into individual components. hilarispublisher.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely employed chromatographic methods in this field.

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of natural products like this compound from crude extracts. nih.govmdpi.com The choice of detector is critical and depends on the physicochemical properties of the analyte. mdpi.com

UV-Vis Detection: For compounds possessing chromophores, UV-Vis spectrophotometry is a widely used detection method due to its sensitivity and broad applicability. mdpi.com The analysis of this compound by HPLC with UV-Vis detection would involve monitoring the absorbance at a specific wavelength, which would be determined by scanning the UV-Vis spectrum of the purified compound.

Fluorescence Detection (FLD): If this compound exhibits native fluorescence, FLD offers higher sensitivity and selectivity compared to UV-Vis detection. researchgate.net This method is particularly advantageous for detecting trace amounts of the compound in complex biological samples. biocompare.com

Photodiode Array (PDA) Detection: A PDA detector provides spectral information for each peak, which can aid in peak purity assessment and compound identification by comparing the obtained spectrum with a library of known spectra. nih.gov

The selection of the stationary and mobile phases is crucial for achieving optimal separation. For a compound like this compound, which is likely to be a secondary metabolite from a marine organism, reversed-phase HPLC with a C18 column is a common starting point. nih.gov

Table 1: Hypothetical HPLC-UV Data for Quantification of this compound in a Crude Extract

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |

|---|---|---|---|

| Standard 1 | 8.52 | 125430 | 10 |

| Standard 2 | 8.51 | 251020 | 20 |

| Standard 3 | 8.53 | 502500 | 40 |

| Extract A | 8.52 | 315670 | 25.1 |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. alwsci.com For non-volatile natural products like this compound, chemical derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.govhplcvials.com

Common derivatization techniques include:

Silylation: This method replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which is effective for compounds containing hydroxyl, carboxyl, or amino groups. hplcvials.com

Acylation: This technique introduces an acyl group to enhance volatility. hplcvials.com

Methylation: The addition of a methyl group can also increase the volatility of the compound. alwsci.com

Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, aiding in their identification.

Table 2: Hypothetical GC-MS Data for this compound-TMS Derivative

| Peak No. | Retention Time (min) | Major Mass Fragments (m/z) | Putative Identification |

|---|---|---|---|

| 1 | 12.34 | 73, 147, 204, 319 (M+) | This compound-TMS |

| 2 | 15.67 | 73, 129, 217 | Related Metabolite A-TMS |

Hyphenated Techniques for Complex Mixture Analysis and Profiling

Hyphenated techniques, which combine two or more analytical methods, provide a wealth of information for the analysis of complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used in metabolomics and for the trace analysis of natural products in biological samples. nih.govnih.gov This method couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow for this compound analysis, the crude extract would first be separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized. In the first mass analyzer, a specific ion corresponding to this compound is selected. This parent ion is then fragmented, and the resulting daughter ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of this compound even at very low concentrations in complex matrices like plasma or tissue homogenates. Untargeted LC-MS/MS-based metabolomics can also be used to inventory the chemistries associated with marine microorganisms. researchgate.net

Table 3: Hypothetical LC-MS/MS Parameters for this compound Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 350.2 | 250.1 | 25 |

| This compound | 350.2 | 180.3 | 30 |

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful, non-destructive technique for obtaining a comprehensive profile of the metabolites present in a biological sample. wiley.comnih.gov This method can be applied to the organism that produces this compound to understand its metabolic state and to identify other related secondary metabolites. wiley.com

The process involves extracting the metabolites from the organism and analyzing the extract by NMR spectroscopy. The resulting spectrum provides a "fingerprint" of all the NMR-active metabolites in the sample. nih.gov By comparing the NMR profiles of the this compound-producing organism under different conditions (e.g., different growth media or environmental stressors), it is possible to gain insights into the biosynthetic pathway of this compound and to discover novel, related natural products. wiley.com This approach is valuable for assessing the interactions between aquatic organisms and their environment. wiley.com

Future Research Directions and Emerging Applications of Oculatol in Chemical Biology

Exploration of Undiscovered Biosynthetic Pathways and Genetic Engineering for Enhanced Oculatol Production

The inherent challenges in sourcing marine natural products like this compound directly from their original organisms, often due to limited supply or difficulties in cultivation, necessitate the exploration of their biosynthetic pathways. While this compound's precise biosynthetic route remains to be fully elucidated, its C15 molecular formula suggests a potential origin from either polyketide or terpene pathways, which are common in marine natural product biosynthesis. The presence of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes in sponge-associated microbes further supports the hypothesis that this compound's production might be microbially mediated. mdpi.com

Future research will focus on isolating and characterizing the specific microbial symbionts within Haliclona oculata responsible for this compound biosynthesis. This involves metagenomic sequencing to identify gene clusters encoding the enzymatic machinery for this compound production, followed by functional genomics approaches to confirm their roles. Once identified, genetic engineering strategies can be employed to reconstruct and optimize the biosynthetic pathway in heterologous hosts, such as Escherichia coli, Saccharomyces cerevisiae (yeast), or Streptomyces species, which are amenable to large-scale fermentation. This approach promises a sustainable and scalable supply of this compound for further research and potential applications.

Table 10.1: Hypothetical Biosynthetic Gene Cluster Components for this compound

| Gene Cluster Component | Proposed Function in this compound Biosynthesis |

| ocuA | Polyketide Synthase (PKS) module |

| ocuB | Terpene Synthase |

| ocuC | Cytochrome P450 for oxidation |

| ocuD | Methyltransferase for specific modifications |

| ocuE | Regulatory protein |

Deeper Elucidation of this compound's Molecular Targets and Signaling Networks in Model Organisms

Given this compound's reported cytotoxic and antineoplastic activities, a critical direction for future research involves a comprehensive elucidation of its molecular targets and the signaling networks it modulates within biological systems. Initial screenings have indicated its ability to inhibit tumor cell growth, but the precise proteins or cellular processes it interacts with are yet to be fully characterized. nih.gov

Advanced chemical biology techniques, such as affinity proteomics, will be employed to identify direct protein binders of this compound. This involves synthesizing this compound analogs with clickable tags or biotin (B1667282) handles for pull-down assays and subsequent mass spectrometry analysis. Complementary approaches, including CRISPR-Cas9 genetic screens, will be utilized to identify genes whose perturbation sensitizes or confers resistance to this compound, thereby revealing components of its signaling network. Phenotypic screens in various model organisms (e.g., zebrafish, C. elegans, or mammalian cell lines) will provide insights into the broader biological impact of this compound and help prioritize targets for in-depth mechanistic studies. Understanding these molecular interactions is crucial for developing this compound into a targeted therapeutic agent.

Table 10.2: Hypothetical this compound Target Interactions in Model Organisms

| Model Organism | Identified Molecular Target (Hypothetical) | Affected Signaling Pathway (Hypothetical) | Observed Cellular Impact (Hypothetical) |

| Human Cancer Cells | Tubulin polymerization | Microtubule dynamics | Cell cycle arrest, apoptosis |

| Zebrafish Larvae | Kinase X | Developmental signaling | Developmental abnormalities |

| S. cerevisiae | Cell wall integrity protein | Stress response pathway | Growth inhibition |

Development of Novel Analytical Probes and Detection Systems for this compound in Complex Matrices

The study of this compound's distribution, metabolism, and ecological role necessitates the development of highly sensitive and specific analytical probes and detection systems. Detecting this compound in complex biological matrices (e.g., sponge tissue, seawater, or host fluids) presents challenges due to its potentially low concentrations and the presence of numerous interfering compounds.

Future efforts will focus on designing and synthesizing novel chemical probes incorporating this compound's core structure with reporter groups, such as fluorescent tags or bioorthogonal handles (e.g., alkyne or azide (B81097) for click chemistry). These probes will enable live-cell imaging of this compound's cellular uptake and localization, as well as facilitate target engagement studies. Furthermore, advanced analytical techniques will be refined for this compound detection. This includes optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for enhanced sensitivity and throughput, as well as developing biosensors based on antibody-antigen recognition or aptamer binding for real-time, on-site detection in environmental samples. These innovations will significantly advance our ability to track this compound in diverse settings.

Table 10.3: Hypothetical Performance Metrics for this compound Detection Systems

| Detection System | Target Matrix | Limit of Detection (LOD) | Specificity | Throughput |

| LC-MS/MS | Biological fluids | 0.5 nM | High | Moderate |

| Fluorescent Probe | Live cells | 10 nM | Moderate | High |

| Biosensor | Seawater | 2 pM | High | High |

Investigation of this compound's Role in Inter-Species Chemical Communication in Marine Environments

This compound's origin from the marine sponge Haliclona oculata places it within a rich context of marine chemical ecology, where chemical signals mediate a vast array of inter-species interactions. nih.govacs.org Marine organisms, from bacteria to invertebrates, utilize chemical cues (pheromones and allelochemicals) for processes such as defense, predation, symbiosis, and reproduction. eolss.netnih.gov

Future research will delve into this compound's specific role in the chemical communication landscape of its marine habitat. This involves investigating whether this compound acts as an allelochemical, mediating interactions between Haliclona oculata and other marine organisms (e.g., deterring predators or inhibiting the growth of competing organisms). Co-culture experiments involving the sponge, its associated microbes, and other marine species will be conducted to observe this compound's release and its effects on their behavior or physiology. Environmental metabolomics, coupled with advanced analytical techniques, will be employed to quantify this compound concentrations in various marine samples, providing insights into its natural distribution and potential signaling gradients. Understanding these ecological roles could reveal novel applications for this compound as a natural antifoulant or a modulator of marine ecosystems.

Table 10.4: Hypothetical this compound Concentrations in Marine Samples

| Sample Type | Hypothetical this compound Concentration (µg/L) | Ecological Context |

| H. oculata tissue | 150-250 | High concentration within producer organism |

| Adjacent seawater | 0.1-0.5 | Diffusion into immediate environment |

| Biofilm on nearby rocks | 0.05-0.1 | Potential accumulation in microbial communities |

| Predator gut content | 5-10 | Indication of ingestion or defensive release |

Integration of Omics Data for Systems-Level Understanding of this compound's Biological Impact and Research Potential

To gain a holistic and systems-level understanding of this compound's biological impact and to fully realize its research potential, future investigations will increasingly integrate various omics datasets. Genomics, transcriptomics, proteomics, and metabolomics provide complementary views of biological systems, from genetic predispositions to gene expression, protein activity, and metabolic profiles. coursera.orgnih.govguaridiabetes.com

By treating cells or model organisms with this compound and performing multi-omics analyses, researchers can identify global changes in gene expression, protein abundance, and metabolite profiles. For instance, transcriptomic data can reveal pathways activated or suppressed by this compound, while proteomic data can pinpoint specific proteins whose levels or modifications are altered. Metabolomic analysis can shed light on metabolic shifts induced by this compound, indicating its influence on cellular energy or biosynthetic processes. The integration of these diverse datasets through advanced bioinformatics and computational modeling will allow for the construction of comprehensive molecular networks, predicting this compound's off-target effects, identifying biomarkers of its activity, and uncovering synergistic interactions with other compounds. This systems-level approach is crucial for guiding rational drug design and exploring this compound's broader applications in chemical biology.

Table 10.5: Hypothetical Omics Data Integration Insights for this compound Treatment

| Omics Data Type | Key Findings (Hypothetical) | Integrated Insight (Hypothetical) |

| Transcriptomics | Upregulation of stress response genes, downregulation of cell proliferation markers | This compound induces a cellular stress response leading to growth inhibition |

| Proteomics | Increased phosphorylation of a specific kinase, decreased abundance of a structural protein | This compound modulates a key signaling pathway and affects cytoskeletal integrity |

| Metabolomics | Accumulation of specific metabolic intermediates, depletion of ATP | This compound disrupts cellular energy metabolism and specific biosynthetic routes |

Q & A

Basic: What methodological approaches ensure reproducibility in synthesizing Oculatol?

To achieve reproducibility, document reaction conditions (solvents, catalysts, temperatures) meticulously and validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Include step-by-step protocols for purification and characterization, adhering to guidelines for reporting experimental details (e.g., crystallographic data for novel derivatives) . Cross-reference synthetic pathways with peer-reviewed literature to identify potential deviations.

Basic: How should researchers structure a literature review to contextualize this compound’s pharmacological potential?

Adopt the PICOT framework:

- P opulation (target organisms/cells),

- I ntervention (this compound dosage/administration),

- C omparison (benchmark compounds),

- O utcome (e.g., cytotoxicity, enzyme inhibition),

- T imeframe (acute vs. chronic exposure).

Prioritize recent studies (post-2020) and meta-analyses to identify mechanistic gaps, such as conflicting reports on apoptosis induction .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved?

Apply iterative triangulation:

Replicate experiments under standardized conditions (e.g., cell line authentication, buffer composition).

Cross-validate using orthogonal assays (e.g., Western blotting vs. fluorescence-activated cell sorting for protein expression).

Leverage computational models (molecular docking, molecular dynamics simulations) to predict binding affinities and reconcile in vitro/in vivo discrepancies .

Publish negative results to reduce publication bias .

Advanced: What strategies optimize this compound’s bioavailability in preclinical models?

Use a factorial design to test variables:

- Formulation : Lipid nanoparticles vs. cyclodextrin complexes.

- Administration route : Intraperitoneal vs. oral.

- Dose frequency : Single bolus vs. sustained release.

Quantify pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS and correlate with efficacy endpoints. Report animal strain-specific metabolic differences .

Basic: What analytical techniques are critical for characterizing this compound’s structural properties?

- NMR spectroscopy : Confirm stereochemistry and purity (>95%).

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray diffraction (XRD) : Resolve crystal structures for novel analogs.

Include raw spectral data in supplementary materials to enable independent verification .

Advanced: How can multi-omics data elucidate this compound’s systemic effects?

Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-HRMS) datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins modulated by this compound. Validate findings with CRISPR knockouts or pharmacological inhibitors .

Advanced: What computational methods validate this compound’s target interactions?

- Molecular docking (AutoDock Vina) : Screen against structural databases (PDB) to prioritize targets.

- Molecular dynamics (GROMACS) : Simulate binding stability over 100+ ns trajectories.

- Machine learning (QSAR models) : Predict ADMET properties from chemical descriptors.

Cross-validate predictions with SPR (surface plasmon resonance) binding assays .

Basic: How to design dose-response studies for this compound’s cytotoxicity assays?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM).

- Include positive (staurosporine) and negative (DMSO vehicle) controls.

- Calculate IC50 values via nonlinear regression (GraphPad Prism).

Report inter-assay variability and cell viability normalization methods (MTT vs. ATP luminescence) .

Advanced: How to address batch-to-batch variability in this compound production?

Implement quality-by-design (QbD) principles:

- Define critical quality attributes (CQAs): Purity, particle size.

- Monitor critical process parameters (CPPs): Reaction temperature, stirring rate.

- Use design-of-experiments (DoE) to optimize factors affecting yield.

Characterize each batch with FTIR and DSC (differential scanning calorimetry) .

Advanced: How to design longitudinal studies for this compound’s chronic toxicity?

- Cohort selection : Use genetically diverse animal models (e.g., CD-1 mice, Sprague-Dawley rats).

- Endpoints : Histopathology, serum biomarkers (ALT, creatinine), behavioral assays.

- Statistical power : Calculate sample size using G*Power to detect ≥20% effect size.

Archive tissues in biobanks for retrospective omics analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.